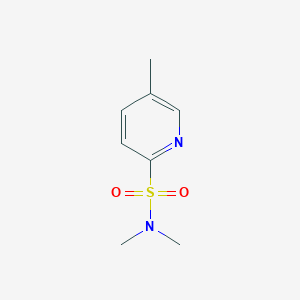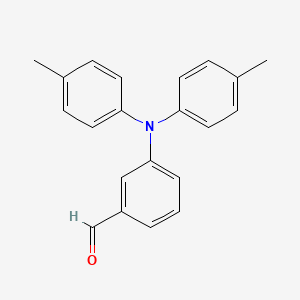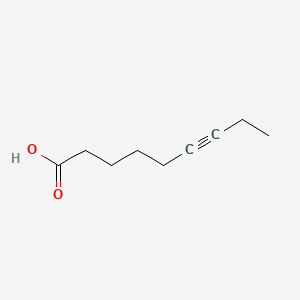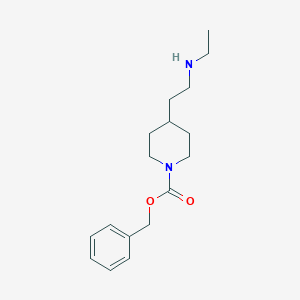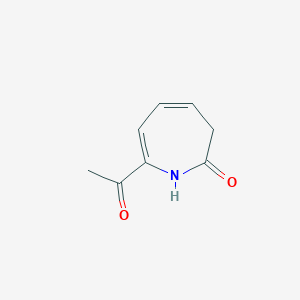
2H-Azepin-2-one, 7-acetyl-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azepin-2-one, 7-acetyl-1,3-dihydro- is a heterocyclic compound that belongs to the azepine family. Azepines are seven-membered nitrogen-containing rings, which are of significant interest due to their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- can be achieved through various methods. One common approach involves the cyclization of ketoesters with primary amines under microwave-assisted conditions . Another method includes the metal-catalyzed intramolecular hydroamination of alkyne functions by amide moieties . These reactions typically require specific catalysts such as palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of azepine derivatives often involves one-pot synthesis methods, which are efficient and cost-effective. These methods include the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These approaches allow for the large-scale production of azepine derivatives with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Azepin-2-one, 7-acetyl-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydroamination, gold catalysts for cyclization, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized azepine derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2H-Azepin-2-one, 7-acetyl-1,3-dihydro- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand-efficient pan-BET bromodomain inhibitor, binding simultaneously to both bromodomains . This interaction disrupts the acetyl-lysine histone protein-protein interaction, which is relevant in various disease mechanisms, including cancer .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- include:
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds are structurally analogous and exhibit similar biological activities.
Dibenzazepinones: These compounds are also used in medicinal chemistry and have comparable pharmacological properties.
Uniqueness
What sets 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- apart is its specific acetyl group at the 7-position, which may confer unique biological activities and chemical reactivity compared to other azepine derivatives .
Propiedades
Número CAS |
50407-21-1 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
7-acetyl-1,3-dihydroazepin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(11)9-7/h2-4H,5H2,1H3,(H,9,11) |
Clave InChI |
NWNATBUKTHXFOT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


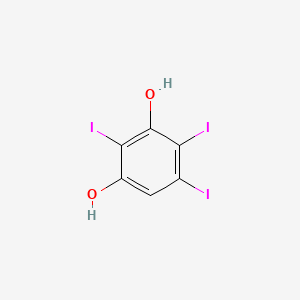
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
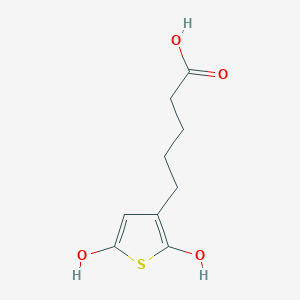

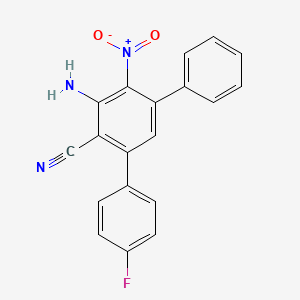
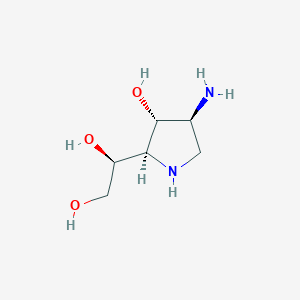
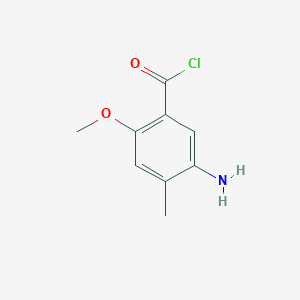
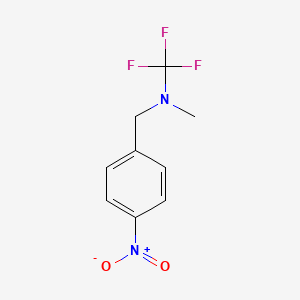
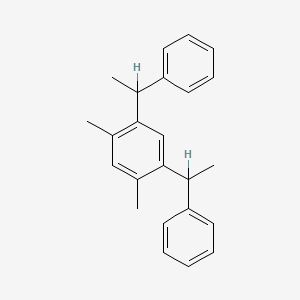
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
